(R)-N-Boc-2-phenylpyrrolidine

Description

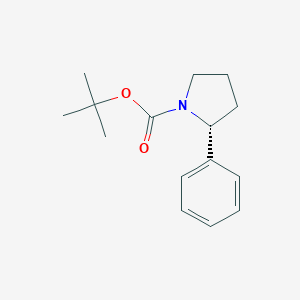

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRWLVIUZOVWTI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647736 | |

| Record name | tert-Butyl (2R)-2-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174311-02-5 | |

| Record name | 1,1-Dimethylethyl (2R)-2-phenyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174311-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-Boc-2-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to (R)-N-Boc-2-phenylpyrrolidine: Properties, Synthesis, and Applications

Abstract

This compound is a cornerstone chiral building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and asymmetric catalysis. Its rigid pyrrolidine scaffold, combined with the stereodirecting influence of the C2-phenyl group and the synthetically versatile Boc-protecting group, makes it a precursor of choice for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, detailed and validated protocols for its synthesis and characterization, and a discussion of its pivotal role in the stereoselective construction of quaternary carbon centers. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.

Core Physicochemical and Structural Properties

This compound, systematically named tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate, is a white to off-white solid at room temperature.[1] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen, stable under a wide range of nucleophilic and basic conditions, yet readily removable under acidic protocols.[2][3] This orthogonality is crucial for multi-step synthetic campaigns. The phenyl group at the chiral C2 position is not merely a structural component; it plays a critical role in directing stereochemical outcomes in subsequent transformations by providing steric bulk and influencing the conformation of the pyrrolidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 174311-02-5 | [4][5][6] |

| Molecular Formula | C₁₅H₂₁NO₂ | [4][5] |

| Molecular Weight | 247.33 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 62-66 °C | N/A |

| Boiling Point | 355.7±25.0 °C (Predicted) | N/A |

| Optical Rotation ([α]²⁰/D) | -55 to -61° (c=1 in CHCl₃) | N/A |

| IUPAC Name | tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate | [4] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available (R)-5-phenylpyrrolidin-2-one. This involves the reduction of the lactam to the corresponding amine, followed by the protection of the secondary amine with a Boc group.

Step 1: Synthesis of (R)-2-phenylpyrrolidine (Precursor)

The conversion of the lactam to the pyrrolidine is a classic reduction reaction. Lithium aluminum hydride (LAH) is the reagent of choice due to its high reactivity and efficacy in reducing amides and lactams.

Causality Behind Experimental Choices:

-

Reagent: LAH is a powerful, unselective reducing agent capable of reducing the carbonyl of the lactam without affecting the phenyl ring.

-

Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic ether that effectively solvates the LAH and is stable to the highly reactive reagent.

-

Temperature Control: The initial addition of LAH is performed at low temperatures (-5 to 5 °C) to moderate the highly exothermic reaction and prevent side reactions.[7] The reaction is then allowed to proceed at room temperature to ensure completion.[7]

-

Work-up: A careful, sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser work-up) is employed to quench the excess LAH and precipitate the aluminum salts as a filterable solid, simplifying purification.

Experimental Protocol:

-

To a stirred solution of (R)-5-phenylpyrrolidin-2-one (40 g, 0.25 mol) in anhydrous tetrahydrofuran (800 mL) under an inert atmosphere (N₂ or Ar), cool the flask to 0 °C.[7]

-

Add lithium aluminum hydride (23.6 g, 0.62 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water (24 mL), 15% aqueous NaOH (24 mL), and finally water (72 mL).

-

Allow the resulting slurry to warm to room temperature and stir vigorously for 1 hour until a white, granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

-

Concentrate the combined filtrate under reduced pressure to yield (R)-2-phenylpyrrolidine as a colorless oil (approx. 30 g, 81% yield).[7] The crude product is often of sufficient purity for the next step.

Step 2: N-Boc Protection

The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O). This reaction is highly efficient and proceeds under mild conditions.[8]

Causality Behind Experimental Choices:

-

Reagent: Boc₂O is the standard reagent for Boc protection. It is an electrophilic source of the "Boc⁺" group and reacts cleanly with nucleophilic amines.

-

Solvent & Base: The reaction is often run in a biphasic system (e.g., THF/water) with a mild inorganic base like NaHCO₃, or in an organic solvent like THF or CH₂Cl₂ with an organic base like triethylamine (Et₃N).[9] The base neutralizes the acidic co-product (t-BuOH and CO₂ form carbonic acid derivatives), driving the reaction to completion.

-

Purification: A standard aqueous work-up removes the base and water-soluble byproducts. The final product is typically purified by flash chromatography to remove any unreacted starting material and impurities.

Experimental Protocol:

-

Dissolve the crude (R)-2-phenylpyrrolidine (30 g, ~0.20 mol) in tetrahydrofuran (300 mL).

-

Add a saturated aqueous solution of sodium bicarbonate (300 mL).

-

Cool the biphasic mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 53.5 g, 0.24 mol) in THF (100 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir vigorously overnight.[9]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 150 mL).

-

Combine the organic extracts, wash with brine (1 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Spectroscopic and Analytical Characterization

Structural confirmation and purity analysis are essential validation steps. The following data are characteristic of the final product.

Table 2: Representative Spectroscopic Data

| Technique | Observation |

| ¹H NMR | Phenyl Protons: ~7.2-7.4 ppm (m, 5H). CH-Ph: ~4.9 ppm (dd, 1H). N-CH₂: ~3.4-3.6 ppm (m, 2H). Ring CH₂: ~1.8-2.2 ppm (m, 4H). Boc (t-Butyl): ~1.4 ppm (s, 9H). Note: Rotamers due to restricted C-N bond rotation may cause peak broadening or duplication.[10] |

| ¹³C NMR | C=O (Boc): ~154 ppm. Aromatic Carbons: ~125-145 ppm. C-O (Boc): ~79 ppm. CH-Ph: ~60 ppm. Pyrrolidine Carbons: ~24, 34, 47 ppm. CH₃ (Boc): ~28 ppm. |

| MS (ESI+) | m/z 248.16 ([M+H]⁺), 192.10 ([M-tBu+H]⁺), 148.11 ([M-Boc+H]⁺).[11] |

| IR (KBr) | ~2970 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1400 cm⁻¹ (C-N stretch). |

| Chiral HPLC | Used to confirm enantiomeric excess (ee%) is >99%. |

Key Applications in Asymmetric Synthesis

This compound is a premier substrate for generating α-functionalized pyrrolidines containing a quaternary stereocenter, which are valuable motifs in pharmaceuticals.[10][12]

Asymmetric Lithiation and Electrophilic Trapping

The most powerful application involves the enantioselective deprotonation of the C2-proton (adjacent to the nitrogen and phenyl group) and subsequent reaction with an electrophile. This sequence creates a new C-C bond at a quaternary center with exceptional stereocontrol.

Mechanistic Rationale: The process, pioneered by researchers like O'Brien, Coldham, and Campos, relies on a kinetic resolution driven by a chiral ligand.[10][13][14]

-

Deprotonation: A strong, sterically hindered base like sec-butyllithium (s-BuLi) is complexed with a chiral diamine ligand, most commonly (-)-sparteine.

-

Chiral Recognition: This chiral complex selectively abstracts the C2 proton, generating a configurationally stable α-lithio species. The stability is enhanced by chelation of the lithium to the carbamate oxygen.

-

Transmetalation (Optional but Common): The organolithium species is often transmetalated with a metal salt like zinc chloride (ZnCl₂) to form a more stable and less reactive organozinc reagent. This step is crucial for subsequent palladium-catalyzed cross-coupling reactions (Negishi coupling).[15][16]

-

Electrophilic Quench: The resulting organometallic nucleophile reacts with a wide range of electrophiles (e.g., alkyl halides, aryl halides via cross-coupling) to install a new substituent at the C2 position, locking in the quaternary stereocenter.[13]

This methodology provides a reliable and highly enantioselective route to a class of compounds that are otherwise challenging to synthesize. It has been applied to the total synthesis of several natural products and pharmaceutical targets.[13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Classification: Danger. H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[4]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is more than a simple chiral amine derivative; it is a sophisticated synthetic tool. Its well-defined physical and chemical properties, coupled with robust and scalable synthetic protocols, make it a reliable component in the synthetic chemist's arsenal. Its true power is realized in its application to asymmetric synthesis, where it serves as a prochiral substrate for the creation of complex, enantioenriched molecules featuring quaternary stereocenters. A thorough understanding of its handling, reactivity, and the causality behind its synthetic transformations enables researchers to effectively and safely deploy it in the pursuit of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C15H21NO2 | CID 24859471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 174311-02-5 [chemicalbook.com]

- 7. (R)-2-Phenylpyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C15H21NO2) [pubchemlite.lcsb.uni.lu]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Introduction: The Significance of the Chiral 2-Phenylpyrrolidine Scaffold

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of (R)-N-Boc-2-phenylpyrrolidine

This guide provides a comprehensive technical overview of this compound, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and asymmetric catalysis. We will delve into its molecular architecture, robust synthetic methodologies, and its pivotal role as a versatile building block in the synthesis of complex molecular targets.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, which is crucial for optimizing interactions with biological targets.[2][3] When substituted at the 2-position with a phenyl group, the resulting chiral center introduces a key stereochemical element. The (R)-enantiomer, in particular, serves as a valuable chiral building block for the synthesis of a wide range of biologically active molecules and as a precursor to effective chiral ligands in asymmetric catalysis.[4][5]

The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a strategic decision in the synthetic application of this scaffold. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal temporary shield for the amine functionality.[6] This protection prevents unwanted side reactions and allows for selective chemical transformations at other positions of the molecule.

This guide will provide an in-depth analysis of the molecular structure of this compound, detailed protocols for its enantioselective synthesis, and a practical example of its application in the total synthesis of a natural product.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate, is a white to off-white solid at room temperature.[7][8] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁NO₂ | [7][9] |

| Molecular Weight | 247.33 g/mol | [7][9] |

| CAS Number | 174311-02-5 | [7][9] |

| Melting Point | 61-66 °C | [8] |

| Appearance | White to off-white solid | [8] |

digraph "mol_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=2];// Nodes for the pyrrolidine ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,2.3!"]; C4 [label="C", pos="-0.3,2.8!"]; C5 [label="C", pos="-1.2,1.5!"];

// Nodes for the Boc group C_boc [label="C", pos="-0.8,-1.2!"]; O_boc1 [label="O", pos="-0.2,-2.2!"]; O_boc2 [label="O", pos="-2.1,-1.2!"]; C_tert [label="C", pos="-3.2,-2.0!"]; CH3_1 [label="CH₃", pos="-2.8,-3.2!"]; CH3_2 [label="CH₃", pos="-4.5,-2.3!"]; CH3_3 [label="CH₃", pos="-3.5,-0.8!"];

// Nodes for the Phenyl group C_ph1 [label="C", pos="2.5,0.2!"]; C_ph2 [label="C", pos="3.5,1.0!"]; C_ph3 [label="C", pos="4.6,0.4!"]; C_ph4 [label="C", pos="4.8,-0.8!"]; C_ph5 [label="C", pos="3.8,-1.6!"]; C_ph6 [label="C", pos="2.7,-1.0!"];

// Node for the chiral center hydrogen H_chiral [label="H", pos="1.8,0.2!"];

// Edges for the pyrrolidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Edges for the Boc group N1 -- C_boc; C_boc -- O_boc1 [style=double]; C_boc -- O_boc2; O_boc2 -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

// Edges for the Phenyl group C2 -- C_ph1; C_ph1 -- C_ph2; C_ph2 -- C_ph3; C_ph3 -- C_ph4; C_ph4 -- C_ph5; C_ph5 -- C_ph6; C_ph6 -- C_ph1;

// Edge for the chiral hydrogen C2 -- H_chiral [style=dashed, color="#34A853"];

// Label for the chiral center chiral_label [label="(R)", pos="1.5,1.2!", fontcolor="#EA4335"]; }

Caption: 2D structure of this compound.

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. The substitution pattern on the ring significantly influences this conformational preference. For N-acylpyrrolidines, the substituents at the 2- and 5-positions tend to adopt a pseudo-axial orientation to minimize steric interactions.[10]

In this compound, the bulky phenyl group at the C2 position and the N-Boc group play a crucial role in dictating the ring's pucker. The conformational equilibrium is complex, also involving the rotation around the N-C(O) bond of the carbamate, leading to syn and anti rotamers. The large steric demand of the tert-butyl group influences the orientation of the acyl group relative to the ring. While an experimental crystal structure is not publicly available, computational studies and data from analogous structures suggest that the pyrrolidine ring will adopt a conformation that minimizes the steric clash between the phenyl group and the Boc group.

Spectroscopic Profile

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-7.4 ppm. CH (C2): A multiplet around δ 4.8-5.0 ppm. CH₂ (Pyrrolidine): Multiplets between δ 1.8-2.2 ppm and δ 3.3-3.7 ppm. tert-Butyl Protons: A characteristic singlet at approximately δ 1.4 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals between δ 125-145 ppm. C=O (Boc): A signal around δ 154 ppm. C(CH₃)₃ (Boc): A signal around δ 79 ppm. CH (C2): A signal around δ 60-62 ppm. CH₂ (Pyrrolidine): Signals in the range of δ 23-47 ppm. C(CH₃)₃ (Boc): A signal around δ 28 ppm. |

| IR Spectroscopy | C=O Stretch (Boc): Strong absorption band around 1690-1700 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands in the region of 2850-2980 cm⁻¹. C-N Stretch: Around 1170 cm⁻¹. |

| Mass Spectrometry | Molecular Ion [M]⁺: Expected at m/z = 247. Key Fragments: Loss of isobutylene [M-56], loss of the tert-butyl group [M-57], and loss of the entire Boc group [M-100]. |

Enantioselective Synthesis

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a significant challenge in organic chemistry. A highly effective method for the synthesis of this compound is the palladium-catalyzed α-arylation of N-Boc pyrrolidine, which utilizes an asymmetric deprotonation step. This protocol, developed by O'Brien, Campos, and coworkers, allows for the preparation of the target molecule with high enantioselectivity.[11]

Causality in Experimental Design

The key to the enantioselectivity of this synthesis lies in the deprotonation of N-Boc pyrrolidine using sec-butyllithium (s-BuLi) in the presence of the chiral ligand (-)-sparteine. The s-BuLi/(-)-sparteine complex is a chiral superbase that selectively removes a proton from one of the prochiral C-H bonds at the 2-position of the pyrrolidine ring. This creates a configurationally stable α-lithiated intermediate.

A subsequent transmetalation step with zinc chloride (ZnCl₂) is crucial. It converts the reactive and less stable organolithium species into a more stable and less reactive organozinc reagent. This organozinc compound is then used in a Negishi cross-coupling reaction with an aryl halide, catalyzed by a palladium complex, to form the C-C bond with the phenyl group.

Caption: Workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Enantioselective α-Arylation

This protocol is adapted from the procedure reported by O'Brien, Campos, et al. for the α-arylation of N-Boc pyrrolidine.[11]

-

Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.1 equiv) in anhydrous tert-butyl methyl ether (TBME) under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of sec-butyllithium (s-BuLi) in cyclohexane (1.1 equiv) is added dropwise over 30 minutes, maintaining the internal temperature below -75 °C. The resulting orange solution is stirred at -78 °C for 3 hours.

-

Transmetalation: A solution of anhydrous zinc chloride (ZnCl₂) in THF (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Negishi Coupling: In a separate flask, palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄, 0.04 equiv) are mixed in anhydrous THF. This catalyst mixture is then added to the reaction flask, followed by the addition of bromobenzene (1.2 equiv).

-

Reaction and Workup: The reaction mixture is heated to 50 °C and stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Applications in Asymmetric Synthesis: Total Synthesis of (R)-Crispine A

The utility of this compound and its synthetic precursors is exemplified in the total synthesis of natural products. The enantioselective α-arylation methodology provides a direct route to chiral 2-aryl pyrrolidines, which are key intermediates for various alkaloids. A notable example is the synthesis of (R)-crispine A, a pyrrolo[2,1-a]isoquinoline alkaloid that exhibits interesting biological activities, including antitumor properties.[5][12]

The synthesis of (R)-crispine A can be achieved from an intermediate derived from the asymmetric α-arylation of N-Boc pyrrolidine with 1-bromo-3,4-dimethoxybenzene. The resulting (R)-N-Boc-2-(3,4-dimethoxyphenyl)pyrrolidine is then elaborated through a series of steps to construct the final tricyclic alkaloid.

Caption: Synthetic strategy for (R)-Crispine A using the asymmetric arylation methodology.

This synthetic approach highlights the importance of this compound and related compounds as powerful intermediates. The ability to install the chiral 2-arylpyrrolidine core with high enantiomeric excess early in the synthesis is a significant advantage for the efficient construction of complex and biologically relevant molecules.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry, coupled with the versatile and reliable chemistry of the Boc protecting group, makes it an invaluable tool for researchers in drug discovery and asymmetric catalysis. The robust methodologies developed for its enantioselective synthesis, such as the asymmetric deprotonation-cross-coupling sequence, provide reliable access to this important compound. Its successful application in the total synthesis of natural products like (R)-crispine A underscores its significance and potential for future innovations in chemical science. This guide has aimed to provide a detailed and practical understanding of this key molecule, empowering scientists to leverage its unique properties in their research endeavors.

References

- 1. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. tert-butyl (4R)-2-oxo-4-phenylpyrrolidine-1-carboxylate | C15H19NO3 | CID 10400435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. CAS 103290-39-7|Tert-Butyl (2R,4S)-2-(Hydroxymethyl)-4-Phenylpyrrolidine-1-Carboxylate [rlavie.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Guide to the Enantioselective Synthesis of (R)-N-Boc-2-phenylpyrrolidine: Protocols and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-2-phenylpyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine scaffold, substituted with a phenyl group at a defined stereocenter, makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical agents and chiral ligands. This guide provides a detailed overview of established and reliable protocols for the synthesis of this compound, with a focus on the underlying mechanistic principles that govern the stereochemical outcome of the reactions.

Strategic Approaches to the Synthesis of this compound

The synthesis of enantiomerically pure this compound can be broadly categorized into two main strategies:

-

Asymmetric Synthesis from Achiral Precursors: This approach involves the creation of the chiral center from a non-chiral starting material using a chiral catalyst or reagent. A prominent example is the asymmetric deprotonation of N-Boc-pyrrolidine followed by arylation.

-

Synthesis from the Chiral Pool: This strategy utilizes a readily available enantiopure starting material that already contains the desired stereocenter or a precursor that can be stereoselectively converted.

This guide will delve into detailed protocols for two distinct and effective methods representing these strategies:

-

Method 1: Asymmetric Lithiation of N-Boc-Pyrrolidine followed by Palladium-Catalyzed Negishi Coupling. This is a powerful and widely cited method for the direct enantioselective C-H functionalization of the pyrrolidine ring.

-

Method 2: Reduction of (R)-5-phenylpyrrolidin-2-one and subsequent N-Boc protection. This route leverages a chiral lactam intermediate, which can be accessed through various enantioselective methods.

Method 1: Asymmetric Lithiation and Palladium-Catalyzed Negishi Coupling

This elegant one-pot procedure combines an asymmetric deprotonation to establish the chiral center with a robust cross-coupling reaction to introduce the phenyl group. The key to the enantioselectivity lies in the use of a chiral ligand, (-)-sparteine, in complex with sec-butyllithium (s-BuLi) to selectively remove one of the two enantiotopic protons at the 2-position of N-Boc-pyrrolidine.

Mechanistic Rationale

The reaction proceeds through a series of well-defined steps, each contributing to the overall efficiency and stereoselectivity of the process.

1. Asymmetric Deprotonation (Lithiation): The complex formed between s-BuLi and the chiral diamine (-)-sparteine acts as a chiral base. This complex preferentially abstracts the pro-R proton from the C2 position of N-Boc-pyrrolidine, leading to the formation of an enantioenriched (R)-2-lithio-N-Boc-pyrrolidine intermediate. The stereochemical outcome is dictated by the steric and electronic interactions within the transition state involving the substrate, the chiral ligand, and the organolithium reagent. The resulting lithiated species is configurationally stable at low temperatures (typically -78 °C).[1][2]

2. Transmetalation: The enantioenriched organolithium intermediate is then transmetalated with anhydrous zinc chloride (ZnCl₂). This step is crucial as it converts the reactive and potentially stereochemically labile organolithium species into a more stable and configurationally robust organozinc reagent.[3][4]

3. Palladium-Catalyzed Negishi Cross-Coupling: The final step is a Negishi cross-coupling reaction between the generated (R)-2-pyrrolidinozinc reagent and an aryl halide (e.g., bromobenzene). This palladium-catalyzed reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond, yielding this compound.[5][6]

Experimental Workflow and Key Steps

Caption: Workflow for the synthesis of this compound via asymmetric lithiation and Negishi coupling.

Detailed Experimental Protocol

Materials:

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

-

(-)-Sparteine

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Bromobenzene

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Organolithium Reagent:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-pyrrolidine (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add (-)-sparteine (1.1-1.2 eq) to the solution.

-

Slowly add s-BuLi (1.1-1.2 eq) dropwise to the stirred solution. The reaction mixture is typically stirred at -78 °C for 1-3 hours.

-

-

Transmetalation to the Organozinc Reagent:

-

In a separate flame-dried flask, prepare a solution of anhydrous ZnCl₂ (1.2-1.3 eq) in anhydrous THF.

-

Slowly add the ZnCl₂ solution to the organolithium solution at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.

-

-

Negishi Cross-Coupling:

-

In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02-0.05 eq) and t-Bu₃P·HBF₄ (0.04-0.10 eq) in a small amount of anhydrous THF.

-

Add the catalyst solution to the organozinc reagent mixture.

-

Add bromobenzene (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a white solid.

-

Method 2: Reduction of (R)-5-phenylpyrrolidin-2-one and N-Boc Protection

This method relies on the stereoselective reduction of a chiral lactam, (R)-5-phenylpyrrolidin-2-one, which serves as a robust precursor to the desired (R)-2-phenylpyrrolidine. The chiral lactam can be obtained through various methods, including the resolution of the racemic compound or asymmetric synthesis.

Mechanistic Rationale

1. Reduction of the Lactam: The key transformation is the reduction of the amide carbonyl group of the lactam to a methylene group. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The hydride attacks the carbonyl carbon, and subsequent work-up leads to the formation of the corresponding cyclic amine, (R)-2-phenylpyrrolidine. The stereocenter at the 5-position of the lactam is retained during the reduction.

2. N-Boc Protection: The resulting chiral amine is then protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, commonly employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected pyrrolidine.[7]

Experimental Workflow and Key Steps

Caption: Workflow for the synthesis of this compound via lactam reduction and Boc protection.

Detailed Experimental Protocol

Materials:

-

(R)-5-phenylpyrrolidin-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) for Boc protection

-

Water

-

Sodium sulfate, anhydrous

-

Hydrochloric acid (HCl) (for work-up if needed)

-

Sodium bicarbonate, saturated aqueous solution

-

Brine, saturated aqueous solution

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

Part A: Reduction of (R)-5-phenylpyrrolidin-2-one [8]

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-2.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Lactam:

-

Dissolve (R)-5-phenylpyrrolidin-2-one (1.0 eq) in anhydrous THF and add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

-

Work-up (Fieser work-up):

-

Cool the reaction mixture back to 0 °C.

-

Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain crude (R)-2-phenylpyrrolidine, which can be used directly in the next step.

-

Part B: N-Boc Protection of (R)-2-phenylpyrrolidine

-

Reaction Setup:

-

Dissolve the crude (R)-2-phenylpyrrolidine from Part A in a suitable solvent such as dichloromethane (DCM) or THF.

-

Add triethylamine (1.2-1.5 eq) to the solution.

-

-

Addition of Boc₂O:

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in the same solvent to the amine solution at room temperature.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Comparative Analysis of Synthesis Protocols

| Parameter | Method 1: Asymmetric Lithiation & Negishi Coupling | Method 2: Lactam Reduction & Boc Protection |

| Starting Material | N-Boc-pyrrolidine (achiral) | (R)-5-phenylpyrrolidin-2-one (chiral) |

| Key Reagents | s-BuLi, (-)-sparteine, ZnCl₂, Pd catalyst | LiAlH₄, Boc₂O |

| Typical Yield | 60-85% | 70-90% (over two steps) |

| Enantiomeric Excess (ee) | Typically >95% ee | Dependent on the ee of the starting lactam |

| Key Advantages | Direct C-H functionalization, high enantioselectivity from an achiral precursor. | Utilizes a stable chiral precursor, avoids expensive chiral ligands in the main sequence. |

| Key Disadvantages | Requires cryogenic temperatures (-78 °C), use of pyrophoric s-BuLi, and a stoichiometric chiral ligand. | The synthesis of the enantiopure starting lactam is an additional consideration. |

Conclusion

Both the asymmetric lithiation/Negishi coupling and the chiral lactam reduction routes offer effective and reliable methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, equipment for handling air- and moisture-sensitive reagents, and the desired scale of the synthesis. The asymmetric lithiation approach is particularly powerful for its ability to generate high enantiopurity from a simple achiral starting material, while the lactam reduction route provides a robust alternative if the chiral precursor is readily accessible. A thorough understanding of the mechanistic underpinnings of these reactions is crucial for their successful implementation and optimization in a laboratory setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 4. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. (R)-2-Phenylpyrrolidine synthesis - chemicalbook [chemicalbook.com]

(R)-N-Boc-2-phenylpyrrolidine CAS number 174311-02-5

An In-Depth Technical Guide to (R)-N-Boc-2-phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Chiral Workhorse

In the landscape of modern organic synthesis and medicinal chemistry, the pyrrolidine scaffold stands as a cornerstone, embedded in the architecture of numerous natural products and pharmaceuticals.[1][2][3] Among the vast array of pyrrolidine derivatives, this compound has emerged as a particularly valuable chiral building block. Its unique stereochemistry and the versatility afforded by the tert-butyloxycarbonyl (Boc) protecting group make it an indispensable tool for the construction of complex, enantiomerically pure molecules.[4][5] This guide provides an in-depth exploration of this compound, from its fundamental properties to its sophisticated applications in asymmetric synthesis and drug discovery, offering both foundational knowledge and field-proven insights for the discerning researcher.

Section 1: Core Molecular Profile

This compound , identified by the CAS number 174311-02-5 , is a chiral heterocyclic compound that has garnered significant attention in the scientific community.[6][7][8][9]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key attributes.

| Property | Value | Source(s) |

| CAS Number | 174311-02-5 | [6][8][10] |

| Molecular Formula | C₁₅H₂₁NO₂ | [6][8][10] |

| Molecular Weight | 247.33 g/mol | [6][8][10] |

| IUPAC Name | tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate | [10] |

| Synonyms | (R)-2-Phenyl-1-pyrrolidinecarboxylic acid tert-butyl ester | [6][10] |

| Melting Point | 61-66 °C | [7] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is not merely a passive component of the molecule; it is a strategic element that dictates its reactivity and application.[11] Its primary function is to mask the nucleophilicity and basicity of the pyrrolidine nitrogen, thereby preventing unwanted side reactions during subsequent synthetic transformations.[11][12]

The choice of the Boc group is deliberate due to its unique combination of stability under a wide range of reaction conditions (including basic, reductive, and oxidative environments) and its facile, selective removal under acidic conditions.[11][13] This orthogonality is a cornerstone of modern multi-step synthesis.[13]

Mechanism of Boc Protection and Deprotection:

The introduction of the Boc group is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11][12] The deprotection is most commonly accomplished using strong acids like trifluoroacetic acid (TFA), which proceeds through the formation of a stable tert-butyl cation.[14]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Section 2: Synthesis of this compound

The enantioselective synthesis of this compound is a critical aspect of its utility. Several strategies have been developed, with a significant focus on asymmetric deprotonation and subsequent functionalization.

Asymmetric Deprotonation-Alkylation/Arylation

A powerful and widely adopted method for the synthesis of enantioenriched 2-substituted pyrrolidines involves the asymmetric lithiation of N-Boc-pyrrolidine.[15] This strategy, pioneered by Beak and further developed by others, utilizes a chiral ligand, most notably (-)-sparteine, to direct the deprotonation in an enantioselective manner.[15][16]

The resulting configurationally stable lithiated intermediate can then be trapped with various electrophiles to afford the desired 2-substituted pyrrolidine with high enantiomeric excess.[15]

Caption: Asymmetric Synthesis via Deprotonation and Cross-Coupling.

Palladium-Catalyzed α-Arylation

A significant advancement in this field is the development of a one-pot, enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[16][17] This protocol typically involves:

-

Enantioselective deprotonation of N-Boc-pyrrolidine with s-BuLi and (-)-sparteine.

-

Transmetalation with a zinc salt (e.g., ZnCl₂) to generate a more stable organozinc intermediate.

-

Negishi cross-coupling with an aryl bromide in the presence of a palladium catalyst and a suitable ligand.[16]

This method has proven to be robust, affording a wide range of 2-aryl-N-Boc-pyrrolidines in high yields and excellent enantioselectivities.[16]

Experimental Protocol: Enantioselective Palladium-Catalyzed α-Arylation

The following is a representative, field-proven protocol. Note: This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether.

-

Addition of Chiral Ligand: Add (-)-sparteine (1.1 equiv) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add sec-butyllithium (1.1 equiv, solution in cyclohexane) to the cooled mixture. Stir for 3 hours at -78 °C.

-

Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (1.2 equiv) in anhydrous THF. Add this solution to the reaction mixture at -78 °C and allow the mixture to warm to room temperature over 1 hour.

-

Palladium Catalyst and Ligand Addition: To the resulting organozinc solution, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the ligand (e.g., tBu₃P-HBF₄, 0.1 equiv).

-

Aryl Halide Addition: Add the aryl bromide (e.g., bromobenzene, 1.0 equiv).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Section 3: Applications in Asymmetric Catalysis and Drug Discovery

The utility of this compound extends beyond its role as a simple building block. It is a precursor to a variety of chiral ligands and catalysts and is a key intermediate in the synthesis of biologically active molecules.

Chiral Ligand and Auxiliary

Upon deprotection of the Boc group, the resulting (R)-2-phenylpyrrolidine can serve as a valuable chiral ligand or auxiliary in a multitude of asymmetric transformations. The phenyl group provides steric bulk that can effectively influence the stereochemical outcome of a reaction.

Synthesis of Bioactive Molecules

The pyrrolidine ring is a prevalent structural motif in a vast number of FDA-approved drugs and natural products.[2][3] this compound, and its derivatives, serve as critical intermediates in the synthesis of these complex molecules, particularly in the development of drugs targeting neurological disorders.[5] The defined stereochemistry at the 2-position is often crucial for the desired biological activity.[4]

Case Study: Precursor to Phenanthroindolizidine Alkaloids

The asymmetric deprotonation of N-Boc-pyrrolidine has been successfully applied to the total synthesis of phenanthroindolizidine alkaloids.[18] This approach allows for the efficient construction of the chiral C-13a center and the connection of the pyrrolidine and phenanthrene moieties in a single step with high diastereoselectivity.[18]

Section 4: Safety and Handling

This compound is classified as a dangerous good for transport and requires careful handling.[6] It is toxic if swallowed.[10]

GHS Hazard Information

-

Pictogram: Danger

-

Hazard Statement: H301: Toxic if swallowed.[10]

-

Precautionary Statements: P264, P270, P301+P316, P321, P330, P405, P501.[10]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[19][20]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[19][21]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19][21] Keep away from heat, sparks, and open flames.[19]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[19]

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound has firmly established itself as a cornerstone in the field of asymmetric synthesis. Its well-defined stereochemistry, coupled with the strategic utility of the Boc protecting group, provides a reliable and versatile platform for the construction of complex chiral molecules. From its role as a precursor to sophisticated catalysts to its application in the total synthesis of natural products and the development of novel pharmaceuticals, the importance of this compound cannot be overstated. As the demand for enantiomerically pure compounds continues to grow, the significance of this compound in both academic research and industrial drug development is poised to expand even further.

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. enamine.net [enamine.net]

- 3. iris.unipa.it [iris.unipa.it]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. CAS NO. 174311-02-5 | this compound | C15H21NO2 [localpharmaguide.com]

- 8. 174311-02-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 174311-02-5 [chemicalbook.com]

- 10. This compound | C15H21NO2 | CID 24859471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

IUPAC name tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate

An In-Depth Technical Guide to tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Scaffolds in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the ability to control molecular three-dimensionality is not merely an academic exercise; it is a fundamental prerequisite for success. Chiral molecules, particularly nitrogen-containing heterocycles, form the backbone of a significant portion of FDA-approved pharmaceuticals and bioactive natural products.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, is one of the most ubiquitous and versatile of these scaffolds.[1][2] Its non-planar structure allows for a rich exploration of pharmacophore space, while the potential for multiple stereocenters offers a high degree of stereochemical diversity.[1]

This guide focuses on a particularly valuable derivative: tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate . This molecule is more than a simple intermediate; it is a meticulously designed chiral building block that provides chemists with a reliable and versatile starting point for constructing complex, enantiomerically pure targets. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom modulates reactivity and solubility, while the phenyl group at the C2 position introduces steric and electronic features that are crucial for directing subsequent transformations. The defined (R)-stereochemistry at this C2 position is the cornerstone of its utility, serving as the primary control element in a multitude of asymmetric syntheses.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its stereoselective synthesis and characterization to its strategic applications in asymmetric catalysis and medicinal chemistry.

Molecular Profile and Physicochemical Properties

Tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate, often referred to as (R)-N-Boc-2-phenylpyrrolidine, is a stable, crystalline solid at room temperature. Its structure combines the rigidity of the pyrrolidine ring with the steric bulk of the Boc group and the aromatic phenyl substituent. These features make it an ideal building block for creating sterically defined environments in catalysts and drug candidates.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate | [3] |

| CAS Number | 174311-02-5 | [3] |

| Molecular Formula | C₁₅H₂₁NO₂ | [3][4] |

| Molecular Weight | 247.33 g/mol | [3] |

| Appearance | White solid | [5] |

| Predicted XLogP3 | 3.1 - 3.5 | [3][6] |

| Monoisotopic Mass | 247.157228913 Da | [3] |

| Storage | Store at 0-8 °C, inert atmosphere | [5][7] |

Enantioselective Synthesis: Mastering Stereochemical Control

The primary value of tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate lies in its enantiopurity. Therefore, its synthesis must be highly stereoselective. While classical resolutions are possible, modern organic synthesis relies on more elegant and efficient asymmetric methods. One of the most powerful and well-documented strategies is the enantioselective α-arylation of N-Boc pyrrolidine.[8]

Causality in the Asymmetric Lithiation-Negishi Coupling Pathway

This state-of-the-art method hinges on a sequence of highly controlled steps: asymmetric deprotonation, transmetalation, and cross-coupling.[8]

-

Asymmetric Deprotonation: The process begins with the deprotonation of the α-proton at the C2 position of N-Boc pyrrolidine. The choice of base and chiral ligand is paramount. Sec-butyllithium (s-BuLi) is a strong, sterically hindered base suitable for this purpose. Crucially, it is used in complex with a chiral diamine, most commonly (-)-sparteine . This complex creates a chiral environment around the lithium ion, directing the base to abstract one specific proton (the pro-R proton) enantioselectively. This step establishes the key stereocenter.

-

Transmetalation: The resulting chiral organolithium species is configurationally unstable. To "lock" the stereochemistry, it is immediately transmetalated with an anhydrous zinc salt, typically zinc chloride (ZnCl₂). This converts the lithiated intermediate into a more stable and less reactive organozinc species.

-

Palladium-Catalyzed Negishi Coupling: The final step is a palladium-catalyzed Negishi cross-coupling reaction. The chiral organozinc compound is coupled with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst (like Pd(OAc)₂) and a phosphine ligand (such as t-Bu₃P·HBF₄). This reaction proceeds with retention of configuration at the carbon-zinc bond, thereby transferring the stereochemistry established in the first step to the final product.[8]

The entire sequence is a self-validating system; the high enantiomeric excess (ee) of the final product is a direct testament to the fidelity of the asymmetric deprotonation and the stereoretentive nature of the subsequent steps.

Visualizing the Synthetic Workflow

Caption: Workflow for the enantioselective synthesis.

Detailed Experimental Protocol: Asymmetric α-Arylation

The following protocol is adapted from methodologies described in the literature and serves as an illustrative example.[8]

Materials:

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

-

(-)-Sparteine

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Bromobenzene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Anhydrous diethyl ether (Et₂O) or tert-butyl methyl ether (TBME)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add anhydrous Et₂O and cool to -78 °C using an acetone/dry ice bath.

-

Deprotonation: Add (-)-sparteine followed by the dropwise addition of s-BuLi. Stir the solution for 15 minutes. Add N-Boc-pyrrolidine dropwise, ensuring the internal temperature remains below -75 °C. Stir the resulting solution at -78 °C for 3 hours. In-situ IR spectroscopy can be used to monitor the formation of the lithiated intermediate.[8]

-

Transmetalation: In a separate flame-dried flask, suspend anhydrous ZnCl₂ in anhydrous Et₂O. Transfer this slurry via cannula to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1 hour.

-

Coupling: To the solution of the organozinc reagent, add the palladium catalyst precursor (Pd(OAc)₂) and the phosphine ligand (t-Bu₃P·HBF₄), followed by bromobenzene.

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Dilute with Et₂O and wash sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

-

Analysis: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

Applications in Asymmetric Catalysis and Synthesis

The true power of tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate is realized when it is used as a precursor for organocatalysts or as a key fragment in the total synthesis of complex molecules. The pyrrolidine scaffold is central to the field of organocatalysis, pioneered by the use of the natural amino acid proline.[9][10][11]

The Mechanistic Basis of Pyrrolidine-Based Organocatalysis

Deprotection of the Boc group on tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate reveals the secondary amine, yielding (R)-2-phenylpyrrolidine. This chiral amine can then act as a catalyst in a variety of transformations, most notably through two primary catalytic cycles:

-

Enamine Catalysis: The chiral amine reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. The stereocenter on the pyrrolidine ring directs the subsequent attack of this enamine on an electrophile (e.g., an aldehyde in an aldol reaction), leading to the formation of a new stereocenter in the product with high enantioselectivity.[9]

-

Iminium Catalysis: The chiral amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO of the carbonyl system, activating it for nucleophilic attack (e.g., in a Michael addition). The steric environment created by the catalyst dictates the face of the attack, controlling the stereochemical outcome.[11]

The phenyl group at the C2 position provides critical steric bulk that enhances the facial discrimination in the transition state, often leading to higher enantioselectivities compared to unsubstituted proline.

Diagram of a Proline-Derivative Catalyzed Aldol Reaction

Caption: Generalized enamine catalysis cycle.

Role in Drug Discovery: A Privileged Scaffold

The pyrrolidine ring is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[12] This makes derivatives like tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate exceptionally valuable starting points for medicinal chemistry programs.[1]

Strategic Value in Pharmaceutical Development

-

Scaffold for Bioactive Molecules: The compound serves as a key intermediate for a wide array of therapeutic agents, including those targeting neurological disorders, viral infections, and cancer.[5][13]

-

Access to Enantiomerically Pure Drugs: Since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, starting with an enantiopure building block is a critical strategy for developing safe and effective medicines.

-

Synthesis of Complex Natural Products: Many alkaloids and other natural products with potent biological activity contain the 2-substituted pyrrolidine motif. This building block provides a convergent and stereocontrolled route to such targets, for instance, in the synthesis of (R)-crispine A and (S)-nicotine.[8]

Logical Flow from Building Block to Drug Candidate

Caption: From chiral building block to drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate is essential for laboratory safety.

| Parameter | Recommendation | Source(s) |

| GHS Classification | Acute toxicity, oral (Danger) | [3] |

| Hazard Statements | H301: Toxic if swallowed. May cause skin, eye, and respiratory irritation. | [3][14][15] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P316: IF SWALLOWED: Get emergency medical help immediately. | [3][14][16] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), lab coat, and safety goggles with side-shields. | [14][15][16] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. | [14][16] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere is recommended for long-term stability. | [7][16] |

Note: Users must consult the full Safety Data Sheet (SDS) from their specific supplier before handling this chemical.

Conclusion and Future Outlook

Tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate is a testament to the progress of asymmetric synthesis. It is not merely a compound but a strategic tool that empowers chemists to build molecular complexity with a high degree of stereochemical precision. Its utility spans from foundational academic research in organocatalysis to the demanding, milestone-driven environment of pharmaceutical development.

The continued exploration of new synthetic methodologies will undoubtedly uncover novel ways to synthesize and utilize this and related chiral pyrrolidines. As the demand for enantiomerically pure pharmaceuticals grows, the importance of reliable, versatile, and efficient chiral building blocks like tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate will only increase, solidifying its place as a cornerstone of modern organic chemistry.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C15H21NO2 | CID 24859471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H21NO2) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. Tert-butyl 1-phenylpyrrolidine-2-carboxylate | C15H21NO2 | CID 152166524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 10. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. united-initiators.com [united-initiators.com]

An In-Depth Technical Guide to (R)-N-Boc-2-phenylpyrrolidine as a Chiral Building Block

Abstract: This technical guide provides a comprehensive overview of (R)-N-Boc-2-phenylpyrrolidine, a pivotal chiral building block in modern organic and medicinal chemistry. We will delve into its synthesis, detailed characterization, and multifaceted applications in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable its effective utilization in creating complex, stereochemically defined molecules.

The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Its prevalence stems from its conformational rigidity, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation, which is critical for precise molecular recognition at biological targets. When this scaffold incorporates a defined stereocenter, as in this compound, it becomes a powerful tool for introducing chirality, a fundamental requirement for the efficacy and safety of many modern drugs.

Unveiling this compound: Structure and Key Attributes

This compound, with the IUPAC name tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate, is a derivative of the amino acid L-proline.[2] Its structure is characterized by three key components that dictate its utility:

-

The (R)-Stereocenter: The fixed (R)-configuration at the C2 position is the cornerstone of its function, enabling the transfer of chirality in asymmetric transformations.

-

The Phenyl Group: This bulky aromatic substituent provides significant steric hindrance, which is instrumental in directing the approach of incoming reagents, thereby controlling the stereochemical outcome of reactions.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that deactivates the nitrogen lone pair, preventing unwanted side reactions.[3] A key advantage is its lability under mild acidic conditions, allowing for straightforward deprotection without compromising other sensitive functional groups.[3]

Caption: Structure of this compound.

Synthesis and Chiral Integrity

The reliable synthesis of this compound with high enantiopurity is critical for its application. While several methods exist, a common and scalable approach involves the derivatization of the naturally occurring chiral pool starting material, L-proline.[4][5]

A Validated Synthetic Workflow

A robust synthesis begins with the protection of L-proline with a Boc group, followed by conversion to a suitable intermediate for the introduction of the phenyl group. A key step often involves the reaction of an activated N-Boc-L-proline derivative with a phenyl organometallic reagent, such as a Grignard or organolithium reagent.

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound from N-Boc-L-proline

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

-

Activation of N-Boc-L-proline:

-

To a solution of N-Boc-L-proline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv) dropwise.[4]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 1 hour. The formation of the acid chloride is key for the next step.

-

-

Friedel-Crafts Acylation:

-

In a separate flask, add anhydrous benzene (as both reactant and solvent) and cool to 0 °C.

-

Add aluminum chloride (AlCl₃) (1.5 equiv) portion-wise.

-

Slowly add the N-Boc-L-prolyl chloride solution from step 1 to the benzene/AlCl₃ mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Reductive Cyclization:

-

Quench the reaction carefully by pouring it onto ice.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude ketone in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (2.0 equiv) portion-wise.

-

Stir for 2 hours, then quench with acetone.

-

Remove the solvent and perform a standard aqueous workup.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

-

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₂ | [2] |

| Molecular Weight | 247.33 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | ~42-43 °C | |

| Optical Rotation [α] | Specific rotation is concentration and solvent dependent | N/A |

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule. While exact shifts can vary slightly based on solvent and concentration, the following are representative values.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 4.85 (m, 1H, NCH), 3.50-3.30 (m, 2H, NCH₂), 2.20-1.80 (m, 4H, CH₂CH₂), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 154.5 (C=O), 143.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 79.5 (C(CH₃)₃), 61.0 (NCH), 46.5 (NCH₂), 34.0 (CH₂), 28.5 (C(CH₃)₃), 24.0 (CH₂).

The presence of rotamers due to hindered rotation around the N-Boc bond can sometimes lead to broadened or multiple peaks in the NMR spectra.[6]

Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a chiral director in asymmetric synthesis, particularly in organocatalysis.

Role in Asymmetric Michael Additions

One of the most powerful applications is in the asymmetric Michael addition of aldehydes or ketones to nitroolefins, a key C-C bond-forming reaction.[7][8] The pyrrolidine moiety, after deprotection of the Boc group, can form an enamine intermediate with a carbonyl compound. The bulky phenyl group then effectively shields one face of the enamine, directing the incoming nitroolefin to the opposite face, thus controlling the stereochemistry of the newly formed stereocenters.

Caption: Mechanism of an organocatalyzed Michael addition.

Case Study: Asymmetric Synthesis of γ-Nitroaldehydes

This protocol outlines a typical asymmetric Michael addition.

-

Catalyst Preparation:

-

Deprotect this compound using trifluoroacetic acid (TFA) in DCM.

-

Neutralize the resulting salt with a mild base (e.g., NaHCO₃ solution) and extract the free amine.

-

-

Michael Addition Reaction:

-

To a solution of the nitroolefin (1.0 equiv) in an appropriate solvent (e.g., toluene or CHCl₃), add the aldehyde (2.0 equiv).

-

Add the chiral (R)-2-phenylpyrrolidine catalyst (0.1 equiv).

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

-

-

Workup and Purification:

-

Upon completion, concentrate the reaction mixture.

-

Purify directly by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

-

The choice of solvent, temperature, and additives can significantly influence the stereoselectivity. The bulky phenyl group is crucial for creating a chiral pocket that leads to high enantioselectivity.[9]

Safety and Handling

This compound is classified as toxic if swallowed.[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a cornerstone chiral building block that provides a reliable and efficient means of introducing stereocenters in complex molecule synthesis. Its utility in organocatalysis, particularly for reactions like the Michael addition, has cemented its place in the synthetic chemist's toolbox.[10] Future developments will likely focus on expanding its application to other asymmetric transformations and incorporating it into novel catalytic systems, further solidifying the role of pyrrolidine-based organocatalysis in the sustainable and efficient production of pharmaceuticals and fine chemicals.[11]

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H21NO2 | CID 24859471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]